(1-Methyl-1H-imidazol-2-yl)methanamine chemical properties
(1-Methyl-1H-imidazol-2-yl)methanamine chemical properties
An In-depth Technical Guide to the Chemical Properties of (1-Methyl-1H-imidazol-2-yl)methanamine
Authored by: Gemini, Senior Application Scientist
January 2026
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] Its unique aromatic and electronic properties, coupled with its ability to act as a hydrogen bond donor and acceptor, make it a privileged scaffold in drug discovery.[1][3] This guide provides a comprehensive technical overview of (1-Methyl-1H-imidazol-2-yl)methanamine, a functionalized imidazole derivative with significant potential as a versatile building block for the synthesis of novel therapeutic agents.
Core Physicochemical Properties
(1-Methyl-1H-imidazol-2-yl)methanamine is a primary amine attached to a methylated imidazole ring. The N-methylation at position 1 of the imidazole ring prevents tautomerism and provides a fixed substitution pattern, which can be advantageous in designing molecules with specific target interactions.
| Property | Value | Source |
| IUPAC Name | (1-methylimidazol-2-yl)methanamine | [4] |
| Molecular Formula | C₅H₉N₃ | [4] |
| Molecular Weight | 111.15 g/mol | [4] |
| CAS Number | 124312-73-8 | [4] |
| Physical Form | Solid | |
| SMILES | Cn1ccnc1CN | |
| InChI Key | PZSMLGOAJXSDMK-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area | 43.8 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Synthesis and Purification
A highly plausible and efficient method for the synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine is through the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde. This common organic transformation involves the formation of an intermediate imine from the aldehyde and an amine source (in this case, ammonia or a protected equivalent), followed by its reduction to the corresponding amine.
Proposed Synthetic Workflow: Reductive Amination
Caption: Proposed two-step, one-pot synthesis via reductive amination.
Detailed Experimental Protocol
Causality: This protocol utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent. It is selected for its mild nature and its selectivity in reducing imines in the presence of aldehydes, which is crucial for preventing the reduction of the starting material before imine formation. An acidic catalyst is often used to facilitate imine formation.
Materials:
-
1-methyl-1H-imidazole-2-carboxaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (3.0-5.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the aqueous residue, add dichloromethane. Basify the aqueous layer with a saturated NaHCO₃ solution to a pH of ~8-9. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel column chromatography using a gradient of DCM/MeOH with a small percentage of ammonium hydroxide to prevent streaking.
Spectroscopic Characterization
Structural elucidation and purity assessment are critical for any synthesized compound. The following table outlines the expected spectroscopic data for (1-Methyl-1H-imidazol-2-yl)methanamine based on its structure and data from analogous compounds.[5][6]
| Technique | Expected Observations |
| ¹H NMR | * Imidazole Protons: Two singlets or doublets in the aromatic region (~δ 6.8-7.5 ppm), corresponding to the two protons on the imidazole ring. |
| * Methylene Protons (-CH₂-): A singlet at ~δ 3.8-4.2 ppm, integrating to 2H. | |
| * N-Methyl Protons (-NCH₃): A singlet at ~δ 3.6-3.8 ppm, integrating to 3H. | |
| * Amine Protons (-NH₂): A broad singlet that may exchange with D₂O, integrating to 2H. Its chemical shift can vary. | |
| ¹³C NMR | * Imidazole Carbons: Three signals in the aromatic region (~δ 115-150 ppm). The carbon bearing the aminomethyl group (C2) will be the most downfield. |
| * Methylene Carbon (-CH₂-): A signal at ~δ 40-50 ppm. | |
| * N-Methyl Carbon (-NCH₃): A signal at ~δ 30-35 ppm. | |
| Mass Spec (ESI+) | * [M+H]⁺: An ion peak corresponding to the molecular weight plus a proton (m/z = 112.16). |
Reactivity and Potential Applications
The chemical reactivity of (1-Methyl-1H-imidazol-2-yl)methanamine is dictated by the primary amine and the imidazole ring. The primary amine can undergo standard reactions such as acylation, alkylation, and sulfonylation, making it an excellent handle for introducing diverse functional groups. The imidazole ring, while aromatic, can participate in electrophilic substitution, although the N-methyl group directs substitution to specific positions.
Role in Drug Discovery
The imidazole scaffold is a key component in a wide array of pharmaceuticals due to its ability to mimic the histidine residue in protein active sites and to engage in various non-covalent interactions.[1][3] Derivatives of (1-Methyl-1H-imidazol-2-yl)methanamine could be explored for several therapeutic applications:
-
Kinase Inhibitors: The imidazole core can act as a hinge-binder in the ATP-binding pocket of kinases.[5]
-
Histamine Receptor Ligands: As a structural analog of histamine, this compound and its derivatives are valuable tools for studying histamine receptor (H1, H2, H3, H4) structure-activity relationships.[1][2][7]
-
Antimicrobial and Anticancer Agents: Many imidazole-containing compounds have demonstrated antimicrobial and anticancer properties.[1][8]
Potential Biological Signaling Pathway Interaction
Given its structural similarity to histamine analogs, derivatives of (1-Methyl-1H-imidazol-2-yl)methanamine could potentially modulate histamine receptor signaling pathways. For instance, interaction with the H1 receptor, a Gq-coupled protein, could initiate a downstream signaling cascade.
Caption: Potential interaction with the H1 histamine receptor signaling pathway.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (1-Methyl-1H-imidazol-2-yl)methanamine is not widely available, data from structurally similar imidazole-based compounds indicate a consistent hazard profile.[9]
Hazard Identification
Based on analogous compounds, (1-Methyl-1H-imidazol-2-yl)methanamine should be handled as a hazardous substance with the following potential risks[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound.[9]
-
Engineering Controls: Always handle in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: A NIOSH-approved respirator is necessary if working outside a fume hood or in poorly ventilated areas.[9]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: All chemical waste, including contaminated PPE and empty containers, must be collected in a designated hazardous waste container and disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[9]
References
- Essential Safety and Operational Guidance for Handling 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
-
(1-methyl-1H-imidazol-2-yl)methanamine. PubChem. Available from: [Link]
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
-
(1H-imidazol-2-yl)methanamine. LookChem. Available from: [Link]
-
Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advance Research in Science and Engineering. Available from: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available from: [Link]
-
Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... ResearchGate. Available from: [Link]
- Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.
-
Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). Cheméo. Available from: [Link]
-
Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available from: [Link]
-
2-aminomethyl-1H-imidazole. PubChem. Available from: [Link]
- An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners. Benchchem.
- An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.
-
(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. Available from: [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available from: [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. (1-methyl-1H-imidazol-2-yl)methanamine | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijarse.com [ijarse.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
